2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
“N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including a chlorinated aromatic ring, an acetamido group, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” typically involves multi-step organic reactions. The process may start with the chlorination of 2-methylphenyl to form 5-chloro-2-methylphenyl. This intermediate can then undergo further reactions to introduce the acetamido group and the triazole ring. The final step involves the formation of the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups (if present) or the triazole ring, potentially altering the compound’s activity.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic ring could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for further investigation in the development of new therapeutic agents.
Industry
In industrial applications, the compound could be used in the formulation of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The compound’s multiple functional groups may allow it to engage in various binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-HYDROXY-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
The unique combination of functional groups in “N-(5-CHLORO-2-METHYLPHENYL)-2-{[5-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” distinguishes it from similar compounds. The presence of the acetamido group and the specific arrangement of the triazole and oxadiazole rings may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16ClN7O3S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClN7O3S/c1-8-4-5-10(17)6-11(8)19-12(26)7-28-16-21-20-15(24(16)3)13-14(18-9(2)25)23-27-22-13/h4-6H,7H2,1-3H3,(H,19,26)(H,18,23,25) |
InChI Key |
ABRXQXMEMDZSTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NON=C3NC(=O)C |
Origin of Product |
United States |
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